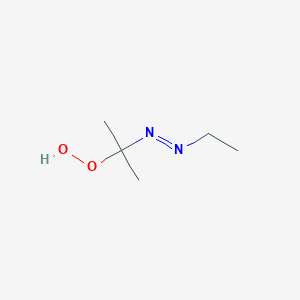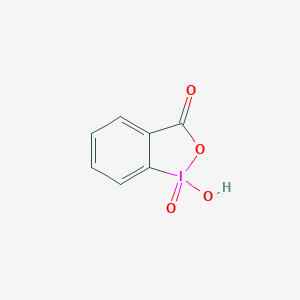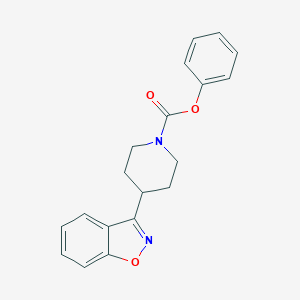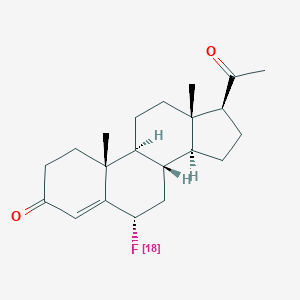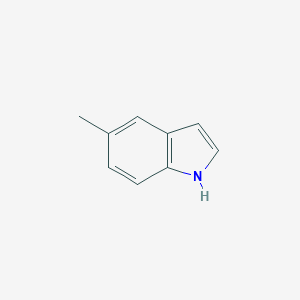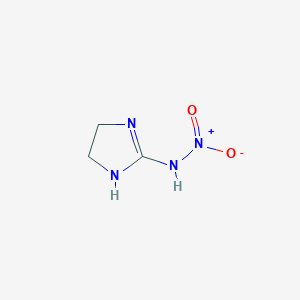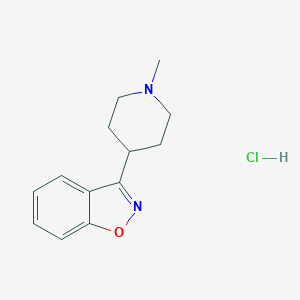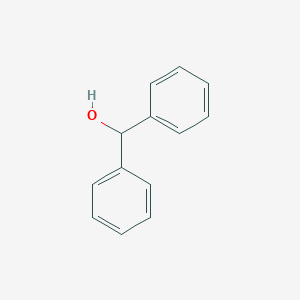
ジフェニルメタノール
概要
説明
Diphenylmethanol, also known as benzhydrol, is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1 . It is a white solid and the parent member of a large class of diaryl alcohols .
Synthesis Analysis
Diphenylmethanol may be prepared by a Grignard reaction between phenylmagnesium bromide and benzaldehyde . An alternative method involves reducing benzophenone with sodium borohydride or with zinc dust or with sodium amalgam and water . A recent study reports an innovative finding that alumina containing water or primary alcohol catalyzes the hydrolysis or alcoholysis, respectively, of the product formed through AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3 .Molecular Structure Analysis
The molecular formula of Diphenylmethanol is C13H12O . The Diphenylmethanol molecule contains a total of 27 bonds. There are 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The Grignard reaction is a key method for the synthesis of diphenylmethanol . A recent study has shown that alumina containing water or primary alcohol can catalyze the hydrolysis or alcoholysis, respectively, of the product formed through AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3 .Physical And Chemical Properties Analysis
Diphenylmethanol has a molecular weight of 184.23 g/mol . It is a white solid, insoluble in water, but soluble in organic solvents . Its melting point is 65-67 °C, and its boiling point is 297-298 °C .作用機序
Target of Action
It is believed to function as a nucleophile , enabling it to attack electrophilic centers within organic molecules .
Mode of Action
As a nucleophile, Diphenylmethanol can form new covalent bonds by attacking electrophilic centers within organic molecules . This results in the creation of a substituted Diphenylmethanol product .
Biochemical Pathways
The interconversion of alcohols and ketones (or aldehydes), in both directions, occurs in a number of biochemical pathways
Pharmacokinetics
It is known that the compound can be prepared by a grignard reaction between phenylmagnesium bromide and benzaldehyde . An alternative method involves reducing benzophenone with sodium borohydride or with zinc dust or with sodium amalgam and water .
Result of Action
It is known that diphenylmethanol is used in the synthesis of antihistamines/antiallergenic agents and antihypertensive agents . It is also used in the synthesis of modafinil and the benzhydryl group is present in the structure of many histamine H1 antagonists like diphenylhydramine .
Action Environment
It is known that diphenylmethanol is an irritant to the eyes, skin, and respiratory system .
実験室実験の利点と制限
The advantages of using diphenylmethanol in laboratory experiments include its low cost, low toxicity, and ease of use. Additionally, it is a versatile reagent, and can be used in a variety of organic synthesis reactions. The main limitation of diphenylmethanol is its relatively low reactivity, which can limit its usefulness in some reactions.
将来の方向性
Future research on diphenylmethanol should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should focus on developing more efficient and cost-effective synthesis methods for diphenylmethanol. Furthermore, further research should be conducted to explore the potential applications of diphenylmethanol in the pharmaceutical and chemical industries. Finally, further research should be conducted to explore the potential therapeutic applications of diphenylmethanol, such as its anti-inflammatory and anti-cancer properties.
科学的研究の応用
有機合成
ジフェニルメタノールは求核剤としての役割を果たすため、有機合成において広く使用されています。 有機分子の求電子中心を攻撃して新しい共有結合を形成し、置換ジフェニルメタノール生成物を生成することができます . この特性は、フラボノイド、テルペノイド、アルカロイドなどの天然物の合成において非常に重要です。
医薬品中間体
製薬業界では、ベンジドロールはさまざまな薬物の合成における中間体として役立っています。 特に抗ヒスタミン剤や抗アレルギー剤の製造において重要です . ベンジドリル基は、アレルギー反応の治療に一般的に使用されるジフェンヒドラミンなどの多くのヒスタミンH1拮抗薬に存在しています。
香料
ベンジドロールは、香料業界で固定剤として使用されています。 固定剤とは、香りの成分の揮発性を安定させ、香りの持続時間を延ばす物質のことです . この用途では、ベンジドロールの化学的性質を利用して、香料の品質と耐久性を向上させています。
農薬
この化合物は、農薬の製造にも利用されています。 この分野での使用に関する具体的な詳細は提供されていませんが、作物を害虫や病気から守る化合物の合成に関与している可能性があります .
重合反応
ベンジドロールは、重合反応における末端基として作用します。 高分子化学では、末端基は所望の時点で重合プロセスを停止するために使用され、これは高分子の分子量と特性を制御するために不可欠です .
生物修復
ジフェニルメタノールは、生物修復プロセスにおける潜在的な可能性について研究されてきました。 たとえば、ビスフェノールAやベンゾフェノンなどの有害な化合物の糖化に、固定化された海洋微細藻類を使用して、それらの分解と環境からの除去につながる可能性があります .
生化学分析
Biochemical Properties
Diphenylmethanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is believed to function as a nucleophile, enabling it to attack electrophilic centers within organic molecules . This property leads to the formation of a new covalent bond, resulting in the creation of a substituted Diphenylmethanol product
Cellular Effects
It is known that changes in the concentration of similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Diphenylmethanol involves its function as a nucleophile. It attacks electrophilic centers within organic molecules, leading to the formation of a new covalent bond and the creation of a substituted Diphenylmethanol product
Temporal Effects in Laboratory Settings
It is known that Diphenylmethanol is used as a reagent and solvent in organic synthesis, indicating its stability under laboratory conditions .
Metabolic Pathways
It is known that Diphenylmethanol can be prepared by a Grignard reaction between phenylmagnesium bromide and benzaldehyde
特性
IUPAC Name |
diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059015 | |
| Record name | Benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
| Record name | Benzohydrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000273 [mmHg] | |
| Record name | Benzohydrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
91-01-0 | |
| Record name | Benzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzohydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOHYDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4HQ1H8OWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

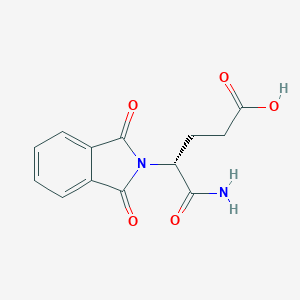

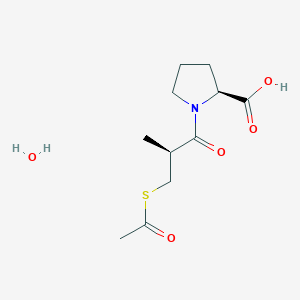
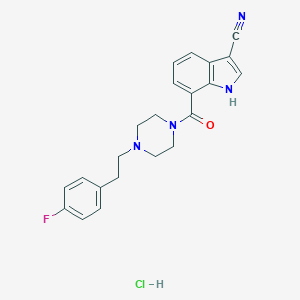
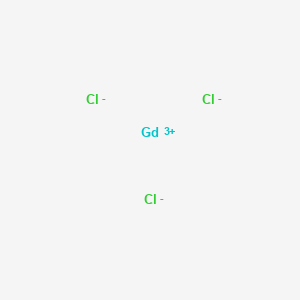
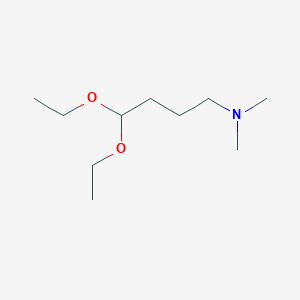
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
